4-[methyl(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide
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Overview
Description
4-[methyl(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzamide core, a morpholine ring, and a methylsulfonyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine, such as 2-(morpholin-4-yl)ethylamine, under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through the reaction of the benzamide intermediate with methylsulfonyl chloride in the presence of a base, such as triethylamine.
Methylation: The final step involves the methylation of the amino group using a methylating agent, such as methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[methyl(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core and the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzamide core can yield primary or secondary amines.
Scientific Research Applications
4-[methyl(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[methyl(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide: shares structural similarities with other benzamide derivatives and sulfonyl-containing compounds.
N-(2-morpholinoethyl)-4-(methylsulfonyl)benzamide: Similar structure but lacks the additional methyl group on the amino group.
4-(methylsulfonyl)aniline: Contains the methylsulfonyl group but lacks the benzamide and morpholine components.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-17(23(2,20)21)14-5-3-13(4-6-14)15(19)16-7-8-18-9-11-22-12-10-18/h3-6H,7-12H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNQAYBJNPNRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCCN2CCOCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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